

Preclinical Studies of Menin-MLL Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *Menin-MLL inhibitor 19*

Cat. No.: *B8198329*

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Introduction

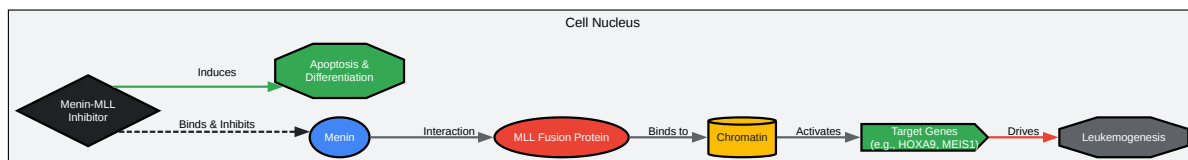
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain aggressive cancers, particularly acute leukemias with MLL gene rearrangements (MLL-r) and those with nucleophosmin (NPM1) mutations.[1][2] This protein-protein interaction (PPI) is essential for the leukemogenic activity of MLL fusion proteins, making it a prime therapeutic target.[3] Small molecule inhibitors designed to disrupt this interaction have shown significant promise in preclinical models and are now progressing into clinical trials.[1][2]

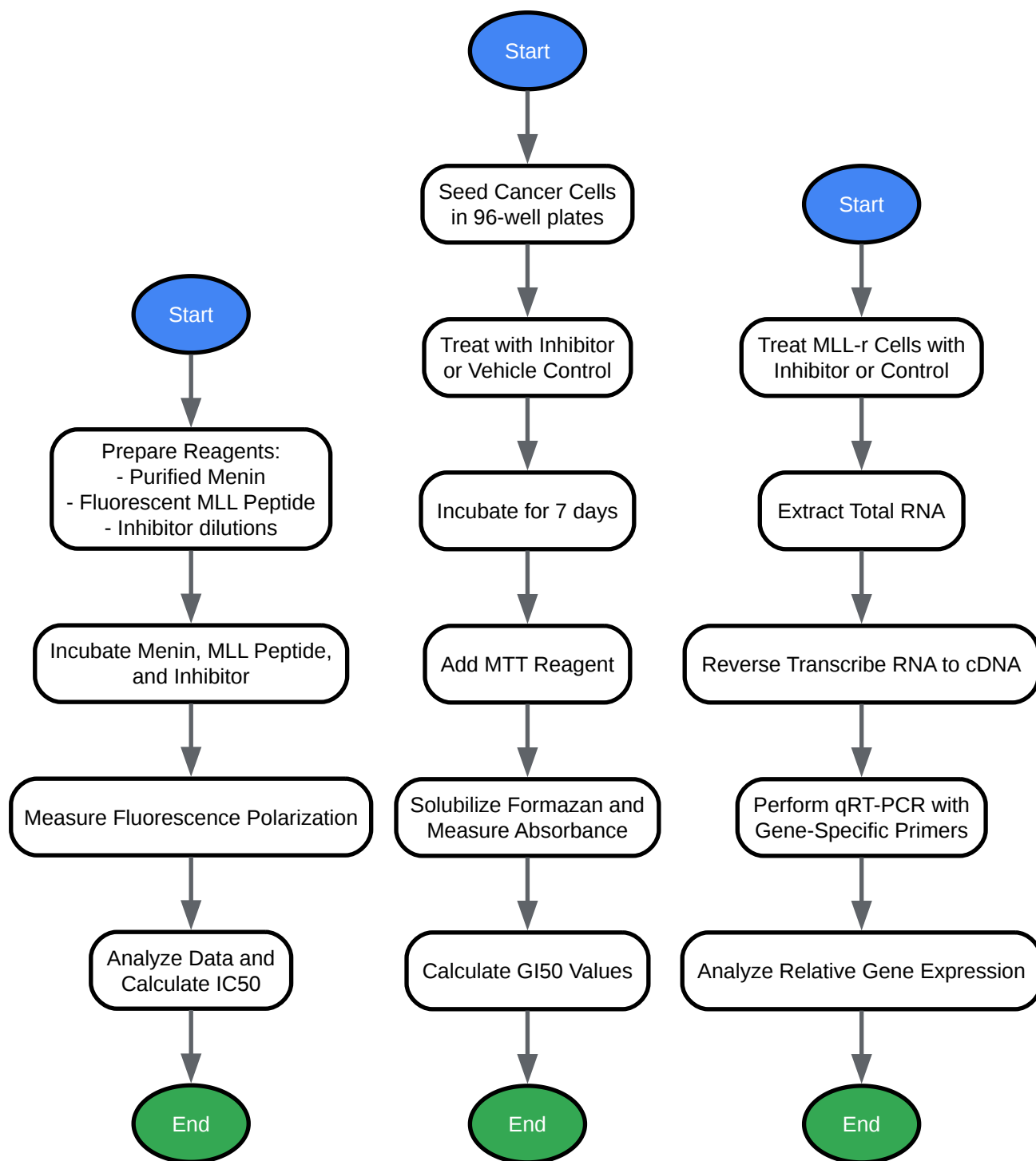
This guide provides an in-depth overview of the preclinical data for Menin-MLL inhibitors. While the specific compound "**Menin-MLL inhibitor 19**" (also known as example A17 from patent WO2019120209A1) is noted, publicly available preclinical data for this specific molecule is limited.[4][5] Therefore, this document will focus on the well-characterized inhibitors MI-503 and VTP50469 as representative examples to illustrate the core preclinical findings and methodologies in this field.

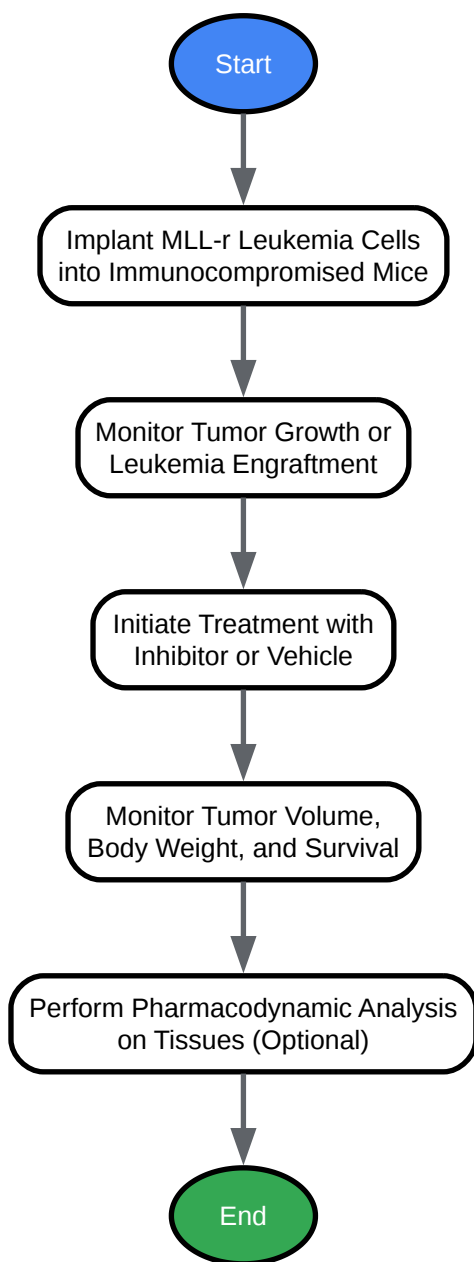
Core Concepts: Mechanism of Action

Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL (which is retained in MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin.[6][7] This leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[1] Menin-MLL inhibitors function by competitively binding to a pocket on menin that is recognized by MLL, thereby disrupting the formation of the oncogenic MLL fusion protein complex on chromatin.[1][8] This

leads to the downregulation of key target genes, inducing cell differentiation and apoptosis in malignant cells.[8]







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